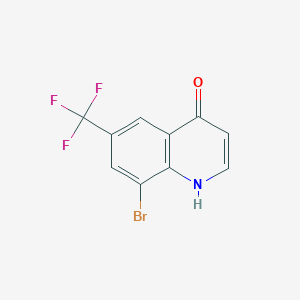

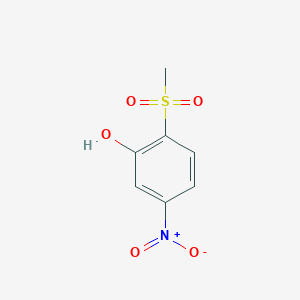

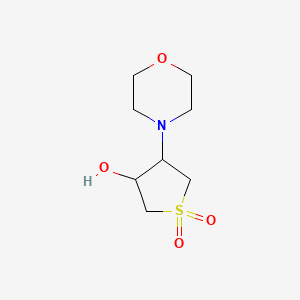

![molecular formula C21H17N3O4 B2914224 5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-17-6](/img/structure/B2914224.png)

5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains several functional groups, including two methoxy groups, a phenyl group, an imidazo[4,5-b]pyridine group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a central imidazo[4,5-b]pyridine ring, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . Attached to this central ring are a phenyl group, a carboxylic acid group, and a phenyl group substituted with two methoxy groups .Scientific Research Applications

Photocatalytic Activities and Gas Adsorption

Studies have synthesized highly stable coordination polymers with related structures, showing significant photocatalytic activities for dye degradation under visible light irradiation and preferential adsorption of CO2 over N2, indicating potential applications in environmental remediation and gas separation processes (Li et al., 2018).

Antimicrobial Activity

Research into substituted imidazo[1,2-a]pyridine derivatives has demonstrated moderate to good antituberculosis activity, suggesting the potential therapeutic applications of related compounds in treating infectious diseases (Jadhav et al., 2016).

Optical Properties and Luminescence Sensing

The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed that these compounds exhibit remarkable Stokes' shift range and tunable quantum yields, making them suitable for applications in luminescent materials and low-cost emitters (Volpi et al., 2017). Furthermore, coordination polymers based on pyridinephenyl bifunctional ligands have shown excellent luminescence sensing capabilities for metal ions and antibiotics, along with photocatalytic activities for organic dye degradation, highlighting their potential in sensing and environmental purification (Xue et al., 2021).

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-27-16-9-8-13(10-17(16)28-2)15-11-14(21(25)26)18-20(22-15)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZXTAHUHXPFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

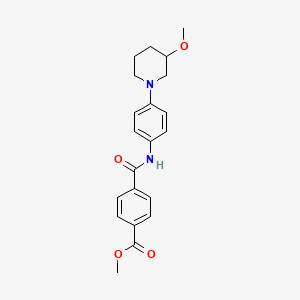

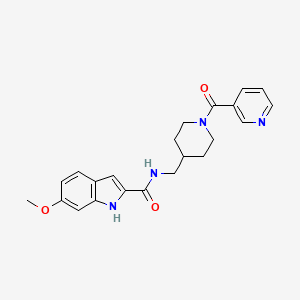

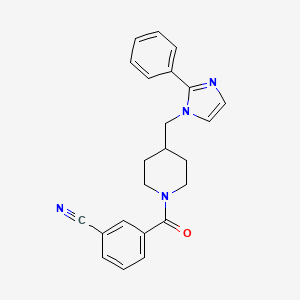

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

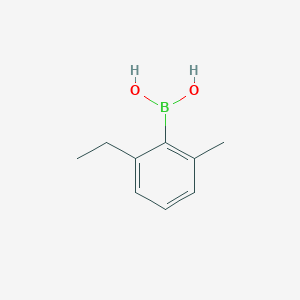

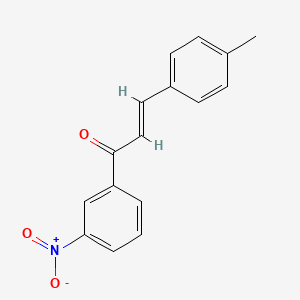

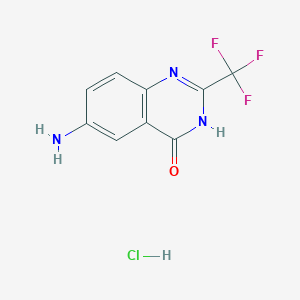

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

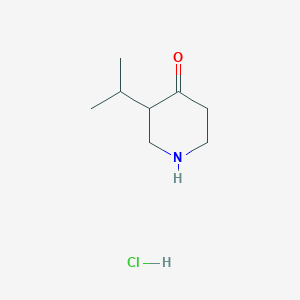

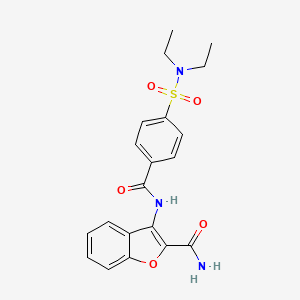

![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)